Ethyl 2-acetamido-2-hydroxyacetate

Organic Synthesis Process Chemistry Thermal Stability

Researchers often face challenges with liquid α-hydroxy esters that lack thermal stability and easy purification. Ethyl 2-acetamido-2-hydroxyacetate (solid) solves this with its unique α-acetamido-α-hydroxy ester motif: • Solid for precise weighing & recrystallization. • Boiling point 321.6°C avoids loss during high-temperature processing. • pKa 11.24 allows selective deprotonation with mild bases. Supplied by BenchChem at >97% purity, stored at 2-8°C, ready for immediate global delivery.

Molecular Formula C6H11NO4
Molecular Weight 161.16 g/mol
CAS No. 196959-49-6
Cat. No. B177118
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-acetamido-2-hydroxyacetate
CAS196959-49-6
Molecular FormulaC6H11NO4
Molecular Weight161.16 g/mol
Structural Identifiers
SMILESCCOC(=O)C(NC(=O)C)O
InChIInChI=1S/C6H11NO4/c1-3-11-6(10)5(9)7-4(2)8/h5,9H,3H2,1-2H3,(H,7,8)
InChIKeyJASGMORZQKFZPL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 2-Acetamido-2-Hydroxyacetate Procurement Guide


Ethyl 2-acetamido-2-hydroxyacetate (CAS 196959-49-6) is an α-hydroxy-α-acetamido ester derivative with a molecular formula of C₆H₁₁NO₄ and a molecular weight of 161.16 g/mol . It is a white to light yellow solid that serves as a versatile intermediate in organic synthesis, particularly in the preparation of amino acid derivatives and heterocyclic compounds [1]. The compound features both an ester and an α-hydroxyacetamide functionality, enabling its use in various chemical transformations such as hydrolysis, oxidation, and nucleophilic substitution reactions.

Ethyl 2-Acetamido-2-Hydroxyacetate: Differentiation from Analogs


While superficially similar to other acetamido- and hydroxyacetate derivatives, Ethyl 2-acetamido-2-hydroxyacetate possesses a unique combination of an α-acetamido and an α-hydroxy group on the same carbon, along with an ethyl ester moiety . This structural arrangement confers distinct physicochemical properties, such as a significantly higher boiling point (321.6 °C predicted) and specific pKa (11.24) , compared to related compounds like ethyl 2-acetamidoacetate (boiling point 260 °C) , ethyl 2-hydroxyacetate (boiling point 158-159 °C) , and N-acetylethanolamine (boiling point 150-152 °C) [1]. Furthermore, its specific storage requirement of 2-8°C underscores its thermal sensitivity, making it unsuitable for processes or storage conditions optimized for more stable analogs. These quantitative differences directly impact reaction design, purification strategies, and overall synthetic efficiency, rendering generic substitution a high-risk endeavor for critical synthetic pathways.

Ethyl 2-Acetamido-2-Hydroxyacetate: Physicochemical and Stability Data


Thermal Stability: Boiling Point Comparison

Ethyl 2-acetamido-2-hydroxyacetate exhibits a predicted boiling point of 321.6±27.0 °C , which is substantially higher than that of ethyl 2-acetamidoacetate (260 °C at 712 mmHg) , ethyl 2-hydroxyacetate (158-159 °C) , and N-acetylethanolamine (150-152 °C at atmospheric pressure) [1]. This indicates a greater thermal stability and a different volatility profile, which can be advantageous in high-temperature reactions or distillations where lower-boiling analogs might evaporate or decompose.

Organic Synthesis Process Chemistry Thermal Stability

Solid-State Handling and Purity

Unlike the liquid ethyl 2-hydroxyacetate and N-acetylethanolamine, Ethyl 2-acetamido-2-hydroxyacetate is a solid (white to light yellow) , with a predicted density of 1.194 g/cm³ . This solid form is comparable to ethyl 2-acetamidoacetate, which is also a solid with a melting point of 43-46 °C and a density of ~1.25 g/cm³ . However, Ethyl 2-acetamido-2-hydroxyacetate has a significantly higher predicted density (1.194 g/cm³) than ethyl 2-hydroxyacetate (1.1 g/cm³) and N-acetylethanolamine (~1.12 g/cm³) , which are both liquids. This solid physical state simplifies purification via recrystallization and facilitates precise weighing for stoichiometric reactions, a clear advantage over liquid analogs.

Solid-State Chemistry Purity Assessment Crystallization

Ionization and Reactivity: pKa Comparison

The predicted pKa of Ethyl 2-acetamido-2-hydroxyacetate is 11.24±0.20 . This value is significantly lower than the predicted pKa of ethyl 2-acetamidoacetate (14.75±0.46) and ethyl 2-acetamido-2-cyanoacetate (15.93±0.46) , indicating that Ethyl 2-acetamido-2-hydroxyacetate is a stronger acid. Its pKa is also lower than that of ethyl 2-hydroxyacetate (13.14) and N-acetylethanolamine (14.56) . This difference in acidity is crucial for reactions where pH control is critical, such as in selective deprotonation, base-catalyzed condensations, or when avoiding side reactions with more acidic or basic functional groups.

Reaction Selectivity pH Control Ionic State

Storage and Cold-Chain Requirements

The recommended storage temperature for Ethyl 2-acetamido-2-hydroxyacetate is 2-8°C (refrigerated) [1], which is a more stringent requirement compared to its structural analogs. For instance, ethyl 2-acetamidoacetate can be stored at room temperature , and ethyl 2-hydroxyacetate is also stored at room temperature . N-acetylethanolamine requires room temperature storage as well . This difference indicates that Ethyl 2-acetamido-2-hydroxyacetate is more susceptible to thermal degradation or hydrolysis, making cold-chain logistics essential for maintaining its purity and activity over time. Procurement and long-term storage planning must account for this requirement.

Chemical Stability Logistics Inventory Management

Ethyl 2-Acetamido-2-Hydroxyacetate: Targeted Applications


High-Temperature Synthesis and Distillation

The high boiling point (321.6±27.0 °C) of Ethyl 2-acetamido-2-hydroxyacetate makes it a preferred choice for reactions requiring elevated temperatures or for distillative workup where lower-boiling analogs like ethyl 2-hydroxyacetate (158-159 °C) would be lost or degraded. This property is critical in the synthesis of thermally stable intermediates and in processes where solvent removal under heat is necessary without product loss.

Crystallization-Based Purification

The solid physical state of Ethyl 2-acetamido-2-hydroxyacetate simplifies accurate weighing for stoichiometric control and enables purification via recrystallization. This is a significant advantage over liquid analogs such as ethyl 2-hydroxyacetate and N-acetylethanolamine , which are more difficult to purify by simple crystallization and require careful volumetric handling.

pH-Controlled Selective Reactions

With a predicted pKa of 11.24±0.20 , Ethyl 2-acetamido-2-hydroxyacetate is more acidic than its close analogs, ethyl 2-acetamidoacetate (pKa 14.75) and N-acetylethanolamine (pKa 14.56) . This property is valuable in base-catalyzed reactions where a weaker base can be used for selective deprotonation, or in protecting group strategies where differential acidity can be exploited for orthogonal protection. It is also relevant in enzyme-catalyzed resolutions where pH plays a crucial role in selectivity.

Cold-Chain-Dependent Processes

The requirement for 2-8°C storage [1] indicates that Ethyl 2-acetamido-2-hydroxyacetate is sensitive to thermal degradation. This property can be strategically leveraged in reactions that are performed at low temperatures or where the compound's stability under cold conditions is an asset. For example, it may be used as a substrate in enzyme assays that are conducted at 4°C or in low-temperature crystallizations to prevent decomposition.

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